Butyl(3-phenylbutyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

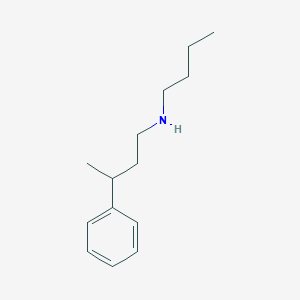

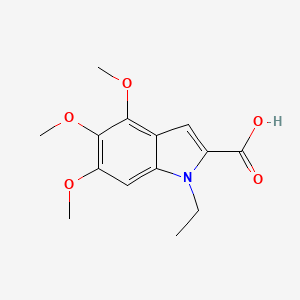

Butyl(3-phenylbutyl)amine is an organic compound that belongs to the class of amines . It’s a derivative of butylamine, which is a colorless liquid and one of the four isomeric amines of butane . The exact properties of Butyl(3-phenylbutyl)amine are not widely documented, but it’s likely to share some characteristics with its parent compound, butylamine .

Molecular Structure Analysis

The molecular structure of amines can be analyzed using various spectroscopic techniques . For instance, the region of the infrared spectrum that shows absorptions resulting from the N-H bonds of primary and secondary amines can be identified . The hydrogens attached to an amine show up at 0.5-5.0 ppm in 1H NMR spectra . The hydrogens on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm .Chemical Reactions Analysis

Amines, including Butyl(3-phenylbutyl)amine, can undergo various reactions. These include alkylation, acylation, and elimination reactions . In alkylation, amines can be alkylated by reaction with a primary alkyl halide . Acylation involves a nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary. For instance, butylamine, a related compound, is a colorless liquid with a fishy, ammonia-like odor . It has a density of 740 mg/ml, a melting point of -49°C, and a boiling point of 77 to 79°C . It’s miscible in water and has a basicity (pKb) of 3.22 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Butyl(3-phenylbutyl)amine serves as a critical intermediate in the synthesis of complex molecules. For instance, its utility in synthesizing substituted triazoles, aminothiazoles, and neurokinin3 antagonists underscores its importance in medicinal chemistry. Additionally, its chiral form has been explored as a resolving agent, indicating its potential in producing enantiomerically pure substances, vital for pharmaceutical applications (L. Nagarapu et al., 2009).

Material Science and Engineering

In the realm of material science, Butyl(3-phenylbutyl)amine-related compounds have been synthesized and characterized for their unique properties. For example, zinc bis[(alkyl)(trimethylsilyl)amide] compounds have been prepared, showcasing a wide range of secondary (alkyl)(trimethylsilyl)amines. These compounds have been fully characterized, offering insights into their potential applications in catalysis and material science (D. Gaul et al., 2000).

Biological and Pharmacological Research

Although explicitly excluding drug use and side effects, it's noteworthy that derivatives of butyric acid, like phenylbutyric acid, exhibit a broad spectrum of beneficial effects on various pathologies, including cancer and genetic metabolic syndromes. These effects are attributed to mechanisms like gene expression regulation and protein conformational stabilization (Magdalena Kusaczuk et al., 2015). Such insights suggest that Butyl(3-phenylbutyl)amine and its derivatives could play a role in developing new therapeutic agents by acting as intermediates or modulators in synthesizing biologically active compounds.

Environmental Science

In environmental science, the capture and sequestration of CO2 using task-specific ionic liquids derived from Butyl(3-phenylbutyl)amine indicate its potential in addressing climate change. Such applications underscore the compound's relevance beyond traditional chemical synthesis, contributing to sustainable and green chemistry solutions (Eleanor D. Bates et al., 2002).

Wirkmechanismus

Target of Action

Butyl(3-phenylbutyl)amine is a chemical compound that belongs to the class of organic secondary amines and Trypsin-1 respectively. These targets play crucial roles in various biological processes, including protein digestion and regulation of various metabolic pathways.

Mode of Action

For instance, indirectly acting amines exert their effects by releasing endogenous noradrenaline from adrenergic nerve endings .

Biochemical Pathways

They are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells .

Pharmacokinetics

Safety and Hazards

Eigenschaften

IUPAC Name |

N-butyl-3-phenylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-3-4-11-15-12-10-13(2)14-8-6-5-7-9-14/h5-9,13,15H,3-4,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZFVHULLXHZPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCC(C)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl(3-phenylbutyl)amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362755.png)

![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)

![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)

![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine](/img/structure/B6362792.png)

amine hydrochloride](/img/structure/B6362817.png)